2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a chemical compound with the molecular formula C11H11ClN4O and a molecular weight of 250.69 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a triazole ring, which is a common motif in many biologically active compounds, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with chloroacetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . For example, it has been shown to decrease NF-κB activity induced by MALT1, a key player in inflammatory and immune responses . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can be compared to other triazole-containing compounds such as:
Properties
IUPAC Name |
2-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-5-11(17)15-10-3-1-9(2-4-10)6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZPWSPEOWYDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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